13,14-Dihydroprostaglandin F2alpha
Overview
Description
13,14-Dihydroprostaglandin F2alpha is a prostaglandins Falpha that is prost-5-en-1-oic acid substituted by hydroxy groups at positions 9, 11, and 15 . It has a role as a rat metabolite . It is functionally related to a prostaglandin F2alpha .
Synthesis Analysis
The synthesis of 13,14-Dihydroprostaglandin F2alpha involves an aldol cascade reaction of succinaldehyde using proline organocatalysis to create a bicyclic enal in one step . This intermediate bicyclic enal is fully primed with the appropriate functionality for attachment of the remaining groups .Molecular Structure Analysis
The molecular formula of 13,14-Dihydroprostaglandin F2alpha is C20H36O5 . The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid .Chemical Reactions Analysis
13,14-Dihydroprostaglandin F2alpha is a stable product of degradation after pulmonary flow . It is shown to be reliably measured by radioimmunoassay .Physical And Chemical Properties Analysis
The molecular weight of 13,14-Dihydroprostaglandin F2alpha is 356.5 g/mol . The compound has 4 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 13 rotatable bonds .Scientific Research Applications
Enzymatic Pathways and Metabolism
13,14-Dihydroprostaglandin F2alpha (13,14-Dihydro-PGF2alpha) is a metabolite involved in various enzymatic pathways. For example, it is a substrate for the enzyme prostaglandin 9-hydroxydehydrogenase in rat kidneys, which catalyzes its conversion to 15-keto-13,14-dihydroprostaglandin E2 (Pace-Asciak, 1975). Additionally, its formation in rat ovaries is influenced by hormonal stimulation, suggesting a role in reproductive processes (Inazu, Harasawa, & Satoh, 1988).
Biological Activity and Function
The biological activity of 13,14-Dihydro-PGF2alpha has been studied in various contexts. It has been found to be a biologically active compound in rat ovaries, with its formation influenced by gonadotropins (Inazu, Kogo, & Aizawa, 1983). This suggests a significant role in reproductive physiology.
Role in Drug Metabolism
In rat ovarian cytosol, 13,14-Dihydro-PGF2alpha synthetase, which catalyzes the conversion of 13,14-dihydro-15-keto-PGF2alpha to 13,14-Dihydro-PGF2alpha, has been identified. This enzyme's activity varies across species and is linked to drug metabolism in the female reproductive system (Inazu, Iwata, & Satoh, 1987).
Clinical Implications
13,14-Dihydro-PGF2alpha has been studied in clinical settings as well. For instance, its plasma levels were examined in the context of preterm labor, where it was linked to the effects of flufenamic acid on uterine contractions (Schwartz, Brook, Insler, Kohen, Zor, & Lindner, 1978).
Additional Insights
Additional research has explored the synthesis, stability, and inhibition of platelet aggregation by 13,14-dehydroprostacyclin methyl ester, derived from 13,14-dehydro-PGF2alpha, suggesting potential therapeutic applications (Fried & Barton, 1977).
Future Directions
The future directions of 13,14-Dihydroprostaglandin F2alpha research could involve further investigation into its role in inflammation via cyclooxygenase catalysed lipid peroxidation . Additionally, its elevated levels in patients with urogenital tumors suggest potential applications in cancer research .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t15-,16+,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQBSJQTCKVWTD-NFUXFLSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315630 | |
Record name | 13,14-Dihydro-PGF2α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13,14-Dihydroprostaglandin F2alpha | |
CAS RN |
27376-74-5 | |
Record name | 13,14-Dihydro-PGF2α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27376-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13,14-Dihydro-PGF2α | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13,14-Dihydroprostaglandin F2α | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW7J7JKJ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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